molecular formula C13H21NO3 B6351220 Dde-l-alaninol CAS No. 1272755-17-5

Dde-l-alaninol

Cat. No.: B6351220
CAS No.: 1272755-17-5
M. Wt: 239.31 g/mol
InChI Key: SRUOCPIKCYVMTG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde-l-alaninol is an organic compound with the molecular formula C13H21NO3. It is a chiral amino alcohol derived from alanine, characterized by the presence of both an amino group and a hydroxyl group. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde-l-alaninol can be synthesized through several methods. One common approach involves the reduction of alanine derivatives. For instance, the reduction of the corresponding esters of alanine using strong reducing agents like lithium aluminium hydride can yield this compound . Another method involves the catalytic hydrogenation of alanine esters .

Industrial Production Methods

In industrial settings, this compound is often produced via the reduction of alanine derivatives. The process typically involves the use of catalytic hydrogenation or strong reducing agents to convert alanine esters into the desired amino alcohol . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dde-l-alaninol, being both a primary amine and a primary alcohol, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chiral intermediates and derivatives that are useful in asymmetric synthesis and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dde-l-alaninol involves its interaction with various molecular targets and pathways. As a chiral amino alcohol, it can participate in hydrogen bonding and other interactions that influence the activity of enzymes and receptors. This makes it a valuable tool in the study of biochemical pathways and the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dde-l-alaninol stands out due to its specific chiral configuration and the presence of the Dde protecting group, which enhances its utility in asymmetric synthesis and pharmaceutical applications. Its unique structure allows for selective interactions in chemical reactions, making it a preferred choice in various research and industrial processes .

Properties

IUPAC Name

2-[2-[[(2S)-1-hydroxypropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(8-15)14-5-4-10-11(16)6-13(2,3)7-12(10)17/h4,9,14-15H,5-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUOCPIKCYVMTG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC=C1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.